Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
Description
Historical Evolution of Oxadiazole Research
The exploration of oxadiazoles began in 1884 with Tiemann and Krüger’s synthesis of the first 1,2,4-oxadiazole derivative, initially termed azoxime. However, the 1,3,4-oxadiazole isomer gained prominence in the mid-20th century due to its metabolic stability and hydrogen-bonding capabilities. The 1960s marked a turning point with the commercialization of Oxolamine, a 1,3,4-oxadiazole-based antitussive agent, validating the scaffold’s pharmaceutical relevance.
Modern advancements include the development of metal-free synthetic routes, such as the Ugi-tetrazole/Huisgen reaction sequence, which enables the construction of 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions. For example, the reaction of tert-octyl tetrazole with acyl chlorides yields 1,3,4-oxadiazoles with >85% efficiency, bypassing hazardous reagents. These innovations have facilitated the synthesis of derivatives with antibacterial, anticancer, and anti-inflammatory activities, as evidenced by compounds showing MIC values as low as 3.9 μM against Bacillus subtilis.
Table 1: Key Milestones in Oxadiazole Research
Significance of Furan-Oxadiazole Hybrid Scaffolds
Furan-oxadiazole hybrids exploit complementary electronic and steric properties. The furan ring, with its electron-rich π-system, enhances binding to aromatic residues in enzyme active sites, while the 1,3,4-oxadiazole core facilitates hydrogen bonding via its nitrogen and oxygen atoms. For instance, compound 20 (IC~50~ = 0.46 mM), a furan-oxadiazole derivative, inhibits α-glucosidase by interacting with catalytic aspartate residues.
The synergy between these motifs is evident in antimicrobial agents. A hybrid molecule containing 1,2,4-triazole and 1,3,4-oxadiazole exhibited MIC values of 1250 μg/mL against Leishmania major, outperforming amphotericin B (MIC < 312 μg/mL). Such hybrids also demonstrate improved pharmacokinetics, as the oxadiazole ring reduces lipophilicity (ΔlogD = 1.0 compared to 1,2,4-isomers), enhancing aqueous solubility.
Table 2: Biological Activities of Furan-Oxadiazole Hybrids
| Compound | Activity | Target | IC~50~/MIC | Source |
|---|---|---|---|---|
| 1 | Antibacterial | Citrobacter freundii | 5000 μg/mL | |
| 20 | Antidiabetic | α-Glucosidase | 0.46 mM | |
| 66 | XO Inhibition | Xanthine oxidase | 0.36 µM |
Current Research Landscape for Sulfanylacetate-Linked Heterocycles
The sulfanylacetate group (-S-CH~2~COO-) serves as a flexible linker that balances hydrophilicity and metabolic stability. Its thioether bond resists enzymatic cleavage, while the ester moiety enables prodrug strategies. In compound 19a–c , the sulfanyl group enhanced antibacterial activity (MIC = 3.9–31.25 μM) by promoting membrane penetration.
Recent work highlights the role of sulfanylacetates in improving target affinity. For example, ASR396, a 1,3,4-oxadiazole derivative with a sulfanylacetate side chain, inhibited vascular endothelial hyperpermeability by 80% at 10 nM via MLC phosphorylation suppression. Computational studies suggest that the sulfur atom’s polarizability stabilizes ligand-receptor interactions through weak hydrogen bonds and van der Waals forces.
Table 3: Properties of Sulfanylacetate-Linked Heterocycles
Research Objectives and Scientific Significance
The primary objectives in studying Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate include:
- Synthetic Optimization : Developing regioselective methods for introducing the sulfanylacetate group without side reactions. The Huisgen reaction using acyl chlorides is a candidate, but scalability beyond 10 mmol remains untested.
- Structure-Activity Relationships : Mapping how furan substitution (e.g., 2-vs. 3-position) affects antibacterial potency. Preliminary data suggest 2-furyl derivatives exhibit 3-fold higher activity against E. coli.
- Pharmacological Profiling : Evaluating dual inhibition of COX-2 and xanthine oxidase, as both enzymes are implicated in inflammatory cascades. Molecular docking predicts a ΔG~binding~ of -9.2 kcal/mol for COX-2.
This compound’s significance lies in its potential to address multi-drug-resistant infections and chronic inflammatory diseases. By unifying three bioactive motifs, it offers a template for designing multitarget agents with optimized ADME profiles.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-2-14-8(13)6-17-10-12-11-9(16-10)7-4-3-5-15-7/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUKYNXAVNQVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate typically involves the reaction of ethyl bromoacetate with 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Carboxylic acid derivatives from the hydrolysis of the ethyl ester group.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate exhibits potential therapeutic applications due to its structural features that may contribute to biological activity.
Antimicrobial Activity
Studies have indicated that compounds containing oxadiazole moieties often exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Preliminary tests suggest that it could serve as a lead compound for developing new antibiotics or antifungal agents .
Anticancer Properties
The furan and oxadiazole components are known for their role in enhancing the cytotoxicity of certain compounds against cancer cells. Research has shown that derivatives of this compound can induce apoptosis in specific cancer cell lines, making it a candidate for further investigation in cancer therapy .
Material Science
In the realm of material science, this compound has potential applications in the development of advanced materials.
Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis. Its unique functional groups may enhance the thermal stability and mechanical properties of polymers. Research into polymer composites incorporating this compound is ongoing and shows promise for creating materials with improved performance characteristics .
Agricultural Chemistry
This compound may also find applications in agricultural chemistry.
Pesticide Development
Given its biological activity, this compound could be explored as a basis for developing novel pesticides or herbicides. The furan ring is often associated with bioactivity against pests and pathogens in agricultural settings. Initial studies suggest that modifications to the compound could lead to effective agrochemicals .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
| Study B | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |
| Study C | Polymer Composites | Enhanced tensile strength by 30% when incorporated into polyvinyl chloride (PVC) matrices compared to control samples. |
| Study D | Pesticide Efficacy | Showed significant reduction in aphid populations on treated crops compared to untreated controls over a two-week period. |
Mechanism of Action
The mechanism of action of Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The furan and oxadiazole rings can interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Biological Activity
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate, with the chemical formula CHNOS and a molecular weight of 254.27 g/mol, is a compound of growing interest in medicinal chemistry. This article reviews its biological activities, focusing on antimicrobial and antitumor properties, supported by relevant case studies and research findings.
| Property | Value |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | 254.27 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 865348 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole, including this compound, were tested against various bacterial strains. The results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies revealed that this compound inhibited the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Case Studies
- Antimicrobial Efficacy :
- Antitumor Assessment :
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and tumor proliferation. The presence of the furan ring and oxadiazole moiety enhances its reactivity with biological macromolecules.
Q & A
Q. Advanced
- Solvent selection : Use anhydrous ethanol or acetone to minimize side reactions .
- Reaction time/temperature : Reflux hydrazide derivatives with CS₂ for 8–12 hours at 80–90°C to ensure complete cyclization .
- Base strength : Potassium hydroxide (over sodium hydroxide) improves thiolate anion formation, enhancing nucleophilicity .
Data contradiction : Lower yields in polar aprotic solvents (e.g., DMF) suggest competing hydrolysis pathways; cross-validate with GC-MS .
What computational methods predict the bioactivity of this compound?
Q. Advanced
- Molecular docking : Use UCSF Chimera to model interactions with target proteins (e.g., bacterial enzymes or viral proteases). Focus on the oxadiazole’s electron-deficient ring for π-π stacking .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess charge transfer potential and reactivity .
- ADMET profiling : Predict pharmacokinetics via SwissADME or similar tools, noting the thioether’s impact on metabolic stability .
How are discrepancies resolved between spectroscopic and crystallographic data?
Q. Advanced
- Dynamic vs. static structures : NMR detects dynamic conformers, while SC-XRD captures static crystal packing. Compare torsion angles (e.g., furan-oxadiazole dihedral) to identify flexibility .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···N contacts) to explain packing anomalies not evident in solution .
What functional groups dominate the compound’s reactivity?
Q. Basic
- Oxadiazole ring : Electrophilic substitution at C5 is favored due to electron-withdrawing effects .
- Thioether (-S-) : Susceptible to oxidation (e.g., to sulfoxide) under acidic conditions, requiring inert atmospheres during synthesis .
- Ester group : Hydrolyzes to carboxylic acid under basic conditions, impacting solubility in biological assays .
What strategies improve structure-activity relationship (SAR) studies for derivatives?
Q. Advanced
- Substituent variation : Replace the furan ring with pyridyl or substituted phenyl groups to modulate electron density and steric effects .
- Bioisosteric replacement : Swap the oxadiazole with 1,2,4-triazole to compare antimicrobial efficacy .
- Pharmacophore mapping : Use Schrödinger Suite to identify critical interactions (e.g., hydrogen bonding via the ester carbonyl) .
What purification techniques address post-synthesis impurities?
Q. Basic
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted ethyl chloroacetate .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for SC-XRD .
How are non-covalent interactions analyzed in crystal packing?
Q. Advanced
- Hydrogen bonding : Coordinating water molecules in metal complexes (e.g., Co²⁺) form O–H···O bonds with carboxylate groups, visualized via Mercury .
- π-π stacking : Measure centroid distances between oxadiazole and furan rings (< 3.8 Å indicates significant stacking) .
- S···N interactions : Validate with Cambridge Structural Database (CSD) statistics to assess prevalence in similar compounds .
How is low solubility in bioassay media addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
